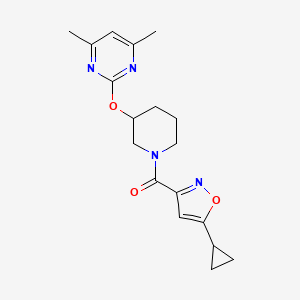

(5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and antiviral treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring and a piperidine moiety, which are known to contribute to its biological properties. The presence of the cyclopropyl group and pyrimidine derivative enhances its pharmacological profile.

1. Herbicidal Activity

Research has demonstrated that derivatives of cyclopropylisoxazole compounds exhibit significant herbicidal properties. For instance, studies on related compounds have shown that they target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , leading to effective weed control. The mechanism involves the inhibition of HPPD, resulting in characteristic bleaching symptoms in susceptible plant species.

Table 1: Herbicidal Efficacy of Isoxazole Derivatives

| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| I-26 | Portulaca oleracea | 10 | 100 |

| I-05 | Echinochloa crusgalli | 150 | Excellent |

| IFT | Broadleaf and grass weeds | Variable | High |

The compound I-05 demonstrated excellent post-emergence activity against Echinochloa crusgalli, with observed bleaching effects, indicating its potential as a powerful herbicide .

2. Antiviral Activity

The patent application for the compound indicates its utility in treating viral infections, particularly those caused by orthomyxoviruses (e.g., influenza). The mechanism proposed involves interference with viral replication processes, although specific pathways remain to be fully elucidated .

Case Studies

Several case studies have been conducted to evaluate the biological activity of isoxazole derivatives:

- Study on Herbicidal Properties : A comprehensive field trial assessed the efficacy of various isoxazole compounds against common agricultural weeds. Results indicated that certain derivatives achieved over 90% control rates at optimal application rates, significantly outperforming traditional herbicides .

- Antiviral Efficacy Assessment : In vitro studies demonstrated that isoxazole derivatives could reduce viral load in infected cell cultures by inhibiting viral replication. These findings suggest potential therapeutic applications for respiratory viral infections .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Mechanistic Insights : The inhibition of HPPD was confirmed through enzymatic assays, revealing an EC50 value comparable to established herbicides like mesotrione .

- Environmental Impact : Investigations into the environmental fate of isoxazole derivatives indicate rapid degradation in soil and water, reducing the risk of long-term ecological impact .

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antiviral Activity

Recent studies have highlighted the compound's efficacy against orthomyxoviruses, including influenza viruses. The mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its structural components contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Kinase Inhibition

Preliminary investigations suggest that derivatives of this compound may act as protein kinase inhibitors. This property is crucial for developing treatments for cancers where kinase signaling pathways are dysregulated .

Case Studies

Several case studies have documented the applications of (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone:

Case Study 1: Antiviral Efficacy

A study demonstrated that modified versions of this compound effectively reduced viral titers in infected cell cultures, showcasing its potential as a therapeutic agent against influenza .

Case Study 2: Antimicrobial Activity

In a series of assays against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Kinase Inhibition Profile

Research evaluating the kinase inhibition profile indicated that certain derivatives could selectively inhibit kinases involved in cancer progression, providing a basis for further development as anti-cancer agents .

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-11-8-12(2)20-18(19-11)24-14-4-3-7-22(10-14)17(23)15-9-16(25-21-15)13-5-6-13/h8-9,13-14H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZZTYFINARLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.